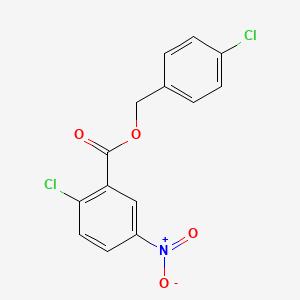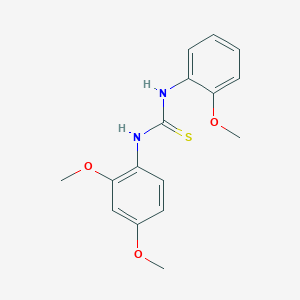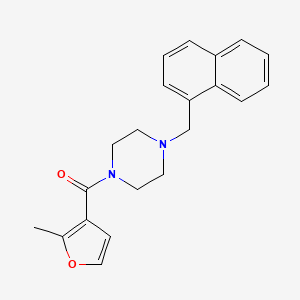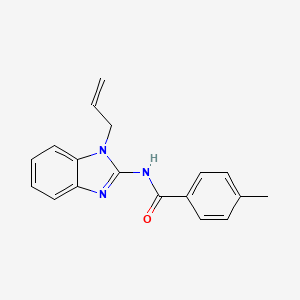![molecular formula C22H17BrN4O B5764693 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinyl, which possesses various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Biochemical and physiological effects:
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. It has been found to induce the generation of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell signaling pathways. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of the compound can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
The potential therapeutic applications of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone are vast and require further investigation. Future research should focus on elucidating the mechanism of action of the compound and identifying its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties should be explored. The compound's potential use as a drug delivery system and its application in combination therapy should also be investigated.
Conclusion:
In conclusion, 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an attractive candidate for further research and development. The compound's potential therapeutic applications and mechanism of action require further investigation, and the development of more efficient synthesis methods and optimization of its pharmacokinetic properties should be explored.
Métodos De Síntesis
The synthesis of 4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 4-methoxybenzaldehyde and 2-(4-bromophenyl)-4-quinazolinylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazone product. The synthesis method has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory and antioxidant agent.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-18-12-6-15(7-13-18)14-24-27-22-19-4-2-3-5-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBWTPMFVMGQKQ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)







![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)